BenchChemオンラインストアへようこそ!

Vegfr-2-IN-6

VEGFR2 inhibitor Chemical structure Kinase inhibitor

Vegfr-2-IN-6 is a structurally defined VEGFR2 inhibitor from WO 02/059110, featuring a unique 2-methylbenzenesulfonamide/3-methyl-1H-indazole substitution pattern critical for SAR consistency. Its ≥98% purity and 59.03 mM DMSO solubility enable low-toxicity dosing in sensitive cell-based assays, while the validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, 2 mg/mL clear solution) eliminates formulation delays. Ideal for target-validation, preclinical efficacy, and kinase-selectivity studies requiring lot-to-lot reproducibility.

Molecular Formula C20H21N7O2S
Molecular Weight 423.5 g/mol
Cat. No. B8139558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-6
Molecular FormulaC20H21N7O2S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N
InChIInChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24)
InChIKeyBRBRXNGJZMGEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-6 Compound Profile: VEGFR2 Inhibitor from Patent WO 02/059110 for Angiogenesis Research


Vegfr-2-IN-6, with CAS number 444731-47-9 and molecular formula C20H21N7O2S, is a VEGFR2 inhibitor and angiogenesis modulator derived from Example 64 of patent WO 02/059110 [1]. This compound is a small molecule that functions as a VEGFR2 inhibitor, pivotal for research in angiogenesis-related pathologies such as cancer [2]. While quantitative IC50 data is not available in the public domain, the compound's defined structural and chemical properties—including a molecular weight of 423.49 g/mol and specific solubility profiles [3]—provide a foundational identity for its use in specialized research applications .

Vegfr-2-IN-6 Procurement: Why VEGFR2 Inhibitors Are Not Interchangeable


Inhibitors targeting the VEGFR2 kinase domain, such as Vegfr-2-IN-6, are not interchangeable due to significant variations in chemical structure that lead to differences in kinase selectivity, potency, and physiochemical properties [1]. The VEGFR2 inhibitor class encompasses compounds with a wide range of IC50 values and selectivity profiles [2]. For instance, VEGFR-2-IN-66 exhibits an IC50 of 0.509 µM, whereas VEGFR-2-IN-64 shows a much higher potency of 27.8 nM [2]. Furthermore, in vivo and in vitro performance is critically dependent on compound-specific solubility and formulation characteristics . Therefore, selecting a specific compound like Vegfr-2-IN-6 is essential for ensuring experimental consistency, reproducibility, and relevance to the specific research question, as substituting one inhibitor for another without careful consideration of these documented differences can lead to erroneous conclusions and data that cannot be compared across studies.

Vegfr-2-IN-6 Evidence-Based Differentiation for Scientific Selection


Structural Uniqueness of Vegfr-2-IN-6 vs. Common VEGFR2 Inhibitors

Vegfr-2-IN-6 (2-methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide) is structurally distinct from other VEGFR2 inhibitors in its class, which are often based on different core scaffolds such as quinazoline (e.g., vandetanib) or indolinone (e.g., sunitinib) [1]. This structural differentiation is a key factor in determining its unique selectivity profile and potential for different off-target effects compared to other VEGFR2 inhibitors [2]. While quantitative selectivity data is not publicly available, the structural difference is a verifiable point of differentiation for researchers seeking a specific chemical series for their studies [1].

VEGFR2 inhibitor Chemical structure Kinase inhibitor Angiogenesis

Vegfr-2-IN-6 DMSO Solubility Enables Higher Stock Concentration vs. Class Average

Vegfr-2-IN-6 demonstrates high solubility in DMSO, with reported values up to 59.03 mM (or 25 mg/mL) [1]. This is a significant quantitative advantage for in vitro assays requiring high stock concentrations, as it allows for smaller volumes of DMSO to be used, minimizing potential solvent-related cytotoxicity or assay interference [2]. In comparison, many other small molecule kinase inhibitors exhibit lower DMSO solubility, often requiring sonication or alternative solvents to achieve concentrations above 10-20 mM, which can complicate experimental protocols [3].

Solubility DMSO In vitro assay Formulation

Validated In Vivo Formulation for Vegfr-2-IN-6 Supports Reproducible Animal Studies

A specific and validated in vivo formulation is provided for Vegfr-2-IN-6, achieving a clear solution at 2 mg/mL (4.72 mM) in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1]. This defined formulation is a critical piece of evidence for researchers planning animal studies, as it provides a verified starting point for achieving consistent and reproducible compound exposure [2]. Many research compounds lack such pre-validated in vivo formulation data, forcing researchers to spend significant time and resources on formulation development, which can lead to variability in study outcomes [3].

In vivo formulation Pharmacokinetics Animal model Drug delivery

Vegfr-2-IN-6 Purity of ≥99.89% Exceeds Typical Research Grade Standards

Vegfr-2-IN-6 is supplied with a certified purity of ≥99.89%, as determined by HPLC analysis . This level of purity is critical for ensuring that observed biological effects are due to the compound of interest and not due to impurities or degradation products [1]. In comparison, many commercially available research compounds are offered at purities of ≥95% or ≥98%, which can introduce a higher level of variability and potential off-target effects due to unknown impurities [2]. The high purity of Vegfr-2-IN-6 provides a higher degree of confidence in experimental results and facilitates more reproducible data across different batches and studies .

Compound purity Quality control Reproducibility Research standards

Vegfr-2-IN-6 Application Scenarios: Where This VEGFR2 Inhibitor Provides Unique Value


Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based VEGFR2 Inhibitors

Researchers investigating the SAR of pyrimidine-based VEGFR2 inhibitors can utilize Vegfr-2-IN-6 as a specific reference compound from the WO 02/059110 patent series [1]. Its unique 2-methylbenzenesulfonamide and 3-methyl-1H-indazole substitution pattern provides a distinct data point for understanding how structural modifications impact VEGFR2 binding and kinase inhibition. This is particularly relevant for studies aiming to differentiate the binding mode and selectivity profile of this chemotype compared to other VEGFR2 inhibitor scaffolds [1].

In Vitro Assays Requiring High DMSO Stock Concentrations to Minimize Solvent Artifacts

For cell-based assays sensitive to DMSO, Vegfr-2-IN-6's high solubility of 59.03 mM in DMSO [1] is a critical advantage. This property allows researchers to prepare high-concentration stock solutions, enabling the compound to be dosed at desired concentrations while keeping the final DMSO concentration in the assay well below toxic levels . This is especially important in long-term proliferation assays, 3D culture models, or co-culture systems where cells are more vulnerable to solvent-induced stress [2].

Preclinical In Vivo Efficacy Studies Requiring Reproducible Formulation

Scientists designing preclinical efficacy studies in rodent models of cancer or angiogenesis-related diseases can directly leverage the validated in vivo formulation for Vegfr-2-IN-6 [1]. The defined vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) achieving a 2 mg/mL clear solution [1] eliminates the need for time-consuming and costly formulation development, thereby accelerating study initiation and enhancing the reproducibility of pharmacokinetic and pharmacodynamic endpoints .

High-Fidelity Target Validation Studies Demanding Ultra-High Compound Purity

In target validation experiments where off-target effects must be minimized, the ≥99.89% purity of Vegfr-2-IN-6 [1] provides a high level of confidence that the observed phenotype is directly linked to VEGFR2 inhibition . This is crucial for generating robust and publishable data, particularly in studies involving genetic or proteomic readouts where even minor impurities can confound results and lead to incorrect biological interpretations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.